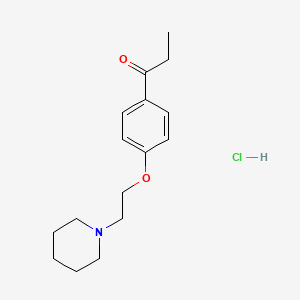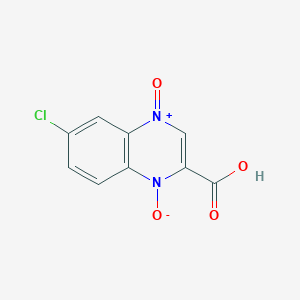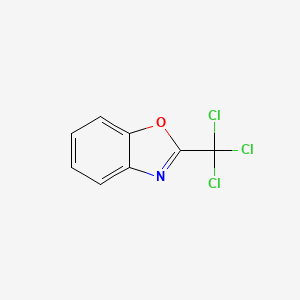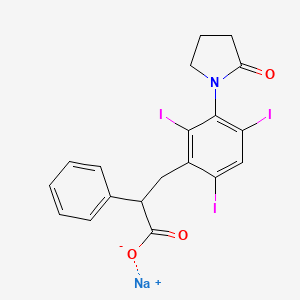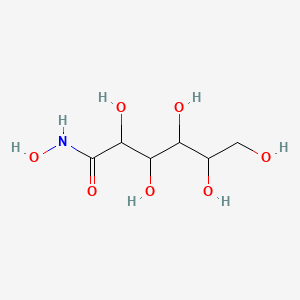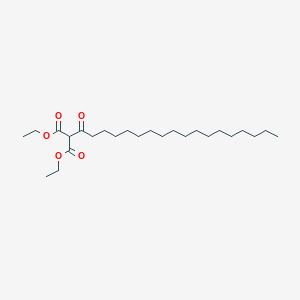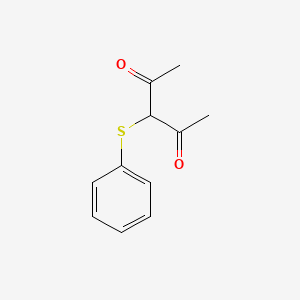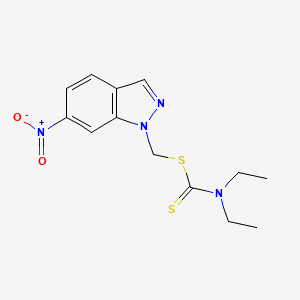![molecular formula C30H44N2O9Sn2 B14704692 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane CAS No. 15089-91-5](/img/structure/B14704692.png)
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is known for its unique structure, which includes two tin atoms bonded to butyl groups and nitrobenzoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane typically involves the reaction of tetrabutyltin with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin-oxygen bonds. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or a catalyst to facilitate the exchange of groups.
Major Products Formed
Oxidation: Tin oxides and nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
科学研究应用
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The nitrobenzoyl groups can undergo redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxoisooctadecyl)oxy]distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane is unique due to the presence of nitrobenzoyl groups, which impart distinct redox properties and potential biological activity. This sets it apart from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
属性
CAS 编号 |
15089-91-5 |
|---|---|
分子式 |
C30H44N2O9Sn2 |
分子量 |
814.1 g/mol |
IUPAC 名称 |
[dibutyl-[dibutyl-(3-nitrobenzoyl)oxystannyl]oxystannyl] 3-nitrobenzoate |
InChI |
InChI=1S/2C7H5NO4.4C4H9.O.2Sn/c2*9-7(10)5-2-1-3-6(4-5)8(11)12;4*1-3-4-2;;;/h2*1-4H,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
MXRNYXOPDJORJZ-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O[Sn](CCCC)(CCCC)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


